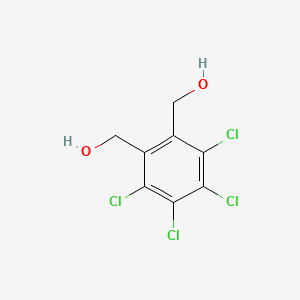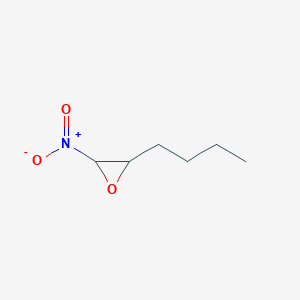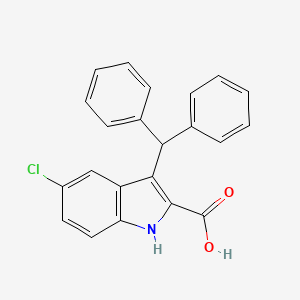![molecular formula C2H7N5O B14637381 1-amino-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14637381.png)
1-amino-3-[(E)-hydrazinylidenemethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-[(E)-hydrazinylidenemethyl]urea is a unique organic compound characterized by its distinctive structure, which includes an amino group, a hydrazinylidene group, and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-3-[(E)-hydrazinylidenemethyl]urea can be synthesized through several methods. One common approach involves the reaction of hydrazine with an appropriate isocyanate under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-3-[(E)-hydrazinylidenemethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acidic or basic catalysts.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified hydrogenation states.
Substitution: Substituted derivatives with new functional groups attached to the amino or hydrazinylidene moieties.
Aplicaciones Científicas De Investigación
1-Amino-3-[(E)-hydrazinylidenemethyl]urea has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-amino-3-[(E)-hydrazinylidenemethyl]urea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
1-Amino-3-[(E)-hydrazinylidenemethyl]thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
1-Amino-3-[(E)-hydrazinylidenemethyl]carbamate: Similar structure but with a carbamate group instead of the urea moiety.
1-Amino-3-[(E)-hydrazinylidenemethyl]guanidine: Similar structure but with a guanidine group instead of the urea moiety
Uniqueness: 1-Amino-3-[(E)-hydrazinylidenemethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C2H7N5O |
|---|---|
Peso molecular |
117.11 g/mol |
Nombre IUPAC |
1-amino-3-[(E)-hydrazinylidenemethyl]urea |
InChI |
InChI=1S/C2H7N5O/c3-6-1-5-2(8)7-4/h1H,3-4H2,(H2,5,6,7,8) |
Clave InChI |
SZFYZTOCTRYFJR-UHFFFAOYSA-N |
SMILES isomérico |
C(=N/N)\NC(=O)NN |
SMILES canónico |
C(=NN)NC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


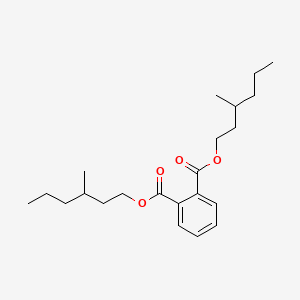
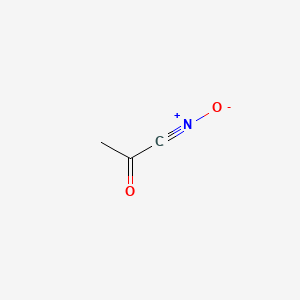
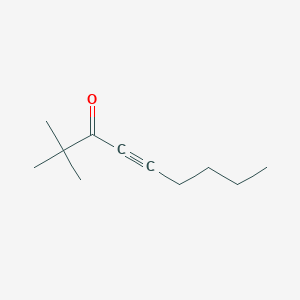
![2-Propenoic acid, 2-methyl-, 3-[(acetyloxy)dimethylsilyl]propyl ester](/img/structure/B14637320.png)
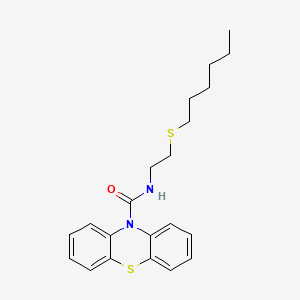

![[(1,2-Dicyanoethyl)sulfanyl]acetic acid](/img/structure/B14637329.png)

